S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate
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Overview
Description
S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate has several scientific research applications:
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used as an intermediate in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In cancer cells, it inhibits key enzymes involved in cell division and proliferation, thereby inducing apoptosis .
Comparison with Similar Compounds
S-1,3-Benzothiazol-2-yl 4-chlorobenzene-1-sulfonothioate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-sulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
Benzothiazole-2-thiol: Exhibits similar antimicrobial properties but with different potency and spectrum of activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
41978-04-5 |
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Molecular Formula |
C13H8ClNO2S3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNO2S3/c14-9-5-7-10(8-6-9)20(16,17)19-13-15-11-3-1-2-4-12(11)18-13/h1-8H |
InChI Key |
IHRNPXNPMPUVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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